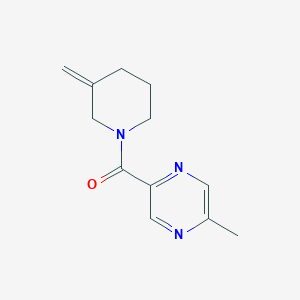
N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide” is a compound that belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQ) analogs . THIQ analogs are a large group of natural products that exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
科学的研究の応用
Inhibitors of Phenylethanolamine N-methyltransferase
Research indicates that 1,2,3,4-tetrahydroisoquinoline-7-sulfonanilides, closely related to N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide, were prepared and evaluated for their ability to inhibit phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in epinephrine biosynthesis. The most potent inhibitors identified were derivatives with bromo- and chlorosulfonanilides, highlighting the structural significance of sulfonamide derivatives in the modulation of PNMT activity (Blank, Krog, Weiner, & Pendleton, 1980).
Synthesis of Tetrahydroisoquinoline Carboxylates
Another study focused on the synthesis of 1,2,3,4-tetrahydroisoquinoline carboxylates through the Pictet-Spengler condensation, a key chemical reaction for constructing tetrahydroisoquinoline skeletons. This synthetic route is significant for the development of new chemical entities with potential biological activities, showcasing the versatility of sulfonamide derivatives in synthetic organic chemistry (Silveira, Bernardi, Braga, & Kaufman, 1999).
Oxidative Stress-Inducing Anticancer Agents
Aromatic sulfonamides containing a condensed piperidine moiety, including derivatives of tetrahydroisoquinolines, have been synthesized and shown to induce oxidative stress, deplete glutathione, and exert cytotoxic effects in various cancer cell lines. This research underscores the potential of sulfonamide derivatives as anticancer agents, providing a foundation for further exploration of their therapeutic applications (Madácsi, Kanizsai, Fehér, Gyuris, Ózsvári, Erdélyi, Wölfling, & Puskás, 2013).
Synthesis of Quinolin-4-ylmethanesulfonamides
A copper-catalyzed reaction provided a novel approach to synthesize diversified 4-aminoquinolines, leading to [1,3] N-to-C rearrangement to quinolin-4-ylmethanesulfonamides. This method highlights innovative synthetic strategies in creating complex sulfonamide structures with potential for diverse biological activities (Oh, Kim, & Park, 2017).
Antimicrobial Sulfonate Derivatives
Research into N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives demonstrated their antimicrobial and antifungal activities. Such studies are crucial for the development of new antimicrobial agents, especially in the context of increasing resistance to existing antibiotics (Fadda, El-Mekawy, & AbdelAal, 2016).
特性
IUPAC Name |
N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S2/c1-2-15(19)18-8-7-12-5-6-14(10-13(12)11-18)17-23(20,21)16-4-3-9-22-16/h3-6,9-10,17H,2,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQQHLFAEUPUFAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
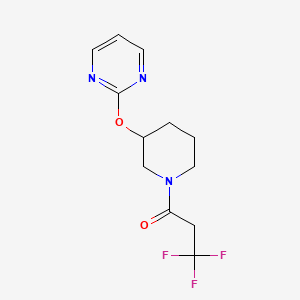
![2-[2-(4-methylphenoxy)acetamido]-N-[(oxolan-2-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2692637.png)
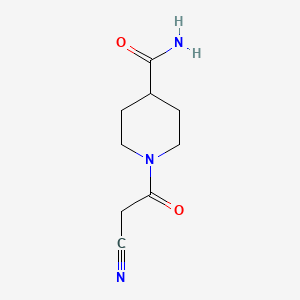

![3-[1-(2-phenylethanesulfonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2692642.png)
![4-[(2,6-dichlorophenyl)methyl]-2H,3H,4H,5H-thieno[3,2-f][1,4]thiazepin-5-one](/img/structure/B2692643.png)
![N-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N'-(2,6-dimethylphenyl)urea](/img/structure/B2692646.png)
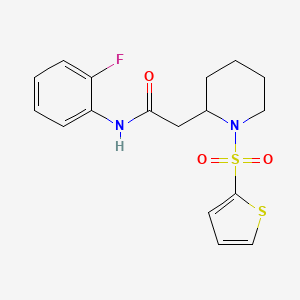
![3-(4-fluorophenyl)-5-(2-methoxybenzyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2692652.png)
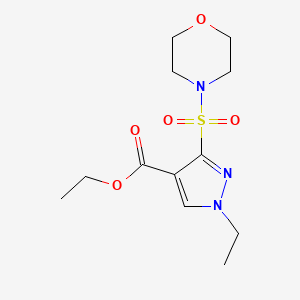
![N-(2,4-dimethoxyphenyl)-2-[3-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide](/img/no-structure.png)

![2-[1-(4-Fluorophenyl)imidazol-2-yl]-3,3-dimethyl-N-[3-[methyl(prop-2-ynyl)amino]propyl]azetidine-1-carboxamide](/img/structure/B2692658.png)
